![molecular formula C19H17N3O5S B2595863 N-(3-(3-メチル-1,2,4-オキサジアゾール-5-イル)-5,7-ジヒドロ-4H-チエノ[2,3-c]ピラン-2-イル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボキサミド CAS No. 2034401-77-7](/img/structure/B2595863.png)

N-(3-(3-メチル-1,2,4-オキサジアゾール-5-イル)-5,7-ジヒドロ-4H-チエノ[2,3-c]ピラン-2-イル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized via several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles can vary depending on their substitution pattern and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on their structure. For example, some multicyclic oxadiazoles have good thermal stability and high density because of their 3,5-substitution pattern and the possibility of achieving a planar conformation .科学的研究の応用

農業生物活性

1,2,4-オキサジアゾール誘導体は、幅広い農業生物活性を持つため注目されています。私たちの化合物は、バイオアッセイの結果から以下のことが明らかになりました。

これらの知見は、トリフルオロメチルピリジン部分を含む1,2,4-オキサジアゾール誘導体が、農業における新規抗菌剤の潜在的なテンプレートとなりうることを示唆しています .

ペルオキシソーム増殖因子活性化受容体(PPAR)のアゴニスト

その合成経路と潜在的な生物活性から、この化合物は、タイプδ/βペルオキシソーム増殖因子活性化受容体(PPARδ/β)のアゴニストとして探索することができます。 このようなアゴニストは、代謝調節において重要な役割を果たし、治療的な意義を持つ可能性があります .

染料産業

この化合物の構造は、染料前駆体としての可能性を示唆しています。 研究者は、染料産業における使用のために、その色特性と安定性を調査することができます .

作用機序

Target of Action

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been used in the design of novel pesticides due to their agricultural biological activities . They have also been explored as potential anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

The exact mode of action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its targets. They generally work by interacting with biological targets in a way that disrupts their normal function .

Biochemical Pathways

The biochemical pathways affected by 1,2,4-oxadiazole derivatives can be diverse, depending on the specific targets of the compound. For example, some derivatives have shown to affect the pathways of certain bacteria, fungi, and plant-parasitic nematodes .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 1,2,4-oxadiazole derivatives can include the disruption of normal cellular functions, leading to the death of harmful organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2,4-oxadiazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect how these compounds interact with their targets .

将来の方向性

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and agriculture .

特性

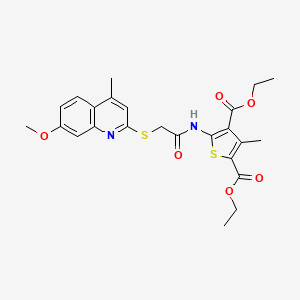

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S/c1-10-20-18(27-22-10)16-11-6-7-24-9-15(11)28-19(16)21-17(23)14-8-25-12-4-2-3-5-13(12)26-14/h2-5,14H,6-9H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEMLVBZVMKFHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol](/img/structure/B2595783.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2595784.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B2595786.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pent-4-enamide](/img/structure/B2595791.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid](/img/structure/B2595799.png)